1-Phenyl-2-methylenephospholane
Description
1-Phenyl-2-methylenephospholane is a phosphorus-containing heterocyclic compound featuring a five-membered phospholane ring with a phenyl substituent at the 1-position and a methylene group at the 2-position.
Properties
Molecular Formula |
C11H13P |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
2-methylidene-1-phenylphospholane |
InChI |
InChI=1S/C11H13P/c1-10-6-5-9-12(10)11-7-3-2-4-8-11/h2-4,7-8H,1,5-6,9H2 |
InChI Key |
FUZQAWSNCGYZIS-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCP1C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
(2-Hydroxybenzoylmethylene)triphenylphosphorane (C₂₆H₂₁O₂P)
Structural Differences :
- Core Framework: Unlike 1-phenyl-2-methylenephospholane’s phospholane ring, this compound contains a triphenylphosphoranylidene group bonded to a 2-hydroxyphenyl-substituted ethanone. The absence of a cyclic phosphorus structure distinguishes its steric and electronic properties.
- Substituents : The 2-hydroxyphenyl group introduces hydrogen-bonding capability and acidity, which are absent in this compound.
Data Table :
| Property | This compound | (2-Hydroxybenzoylmethylene)triphenylphosphorane |
|---|---|---|
| Molecular Formula | Not explicitly provided | C₂₆H₂₁O₂P |
| Key Functional Groups | Phospholane ring, methylene | Triphenylphosphoranylidene, 2-hydroxyphenyl |
| Purity | Not specified | 98% |
| Applications | Catalysis, ligand design | Organic synthesis, ylide-mediated reactions |
1-Phenyl-2-aminopropane Derivatives
Structural and Functional Contrast :
- Chemical Class: These derivatives (e.g., 1-phenyl-1-chloro-2-methylaminopropane) belong to the amine family, lacking phosphorus. Their synthesis and reactivity focus on N-substitution and electrophilic reactions, diverging from the phosphorus-centered chemistry of this compound .
- Synthetic Relevance: The German Patent No. 819,400 describes methods for preparing 1-phenyl-2-aminopropane derivatives, highlighting their role in pharmaceutical intermediates (e.g., methamphetamine precursors). This contrasts with the organophosphorus applications of the target compound .
Data Table :
| Property | This compound | 1-Phenyl-2-aminopropane Derivatives |
|---|---|---|
| Core Element | Phosphorus | Nitrogen (amine) |
| Reactivity Focus | Ylide formation, coordination | N-alkylation, salt formation |
| Industrial Relevance | Catalysis, materials science | Pharmaceuticals, illicit drug synthesis |
Key Research Findings and Implications
- Phosphorus Environment : The cyclic phospholane structure in this compound likely confers greater ring strain and electron density at phosphorus compared to acyclic analogs like (2-Hydroxybenzoylmethylene)triphenylphosphorane. This could enhance its utility in asymmetric catalysis or as a precursor to phosphorus-based polymers .
- Functional Group Synergy : The phenyl group in both compounds improves aromatic stabilization, but the hydroxy group in the triphenylphosphorane derivative introduces additional polarity and reactivity pathways absent in the phospholane .
- Divergent Applications : While phosphorus-ylides are pivotal in organic synthesis, amine derivatives are entrenched in medicinal chemistry, underscoring the importance of structural tailoring for target applications .
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